3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
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Description
3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound with the molecular formula C7H7ClF2N2O2 and a molecular weight of 224.6 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been a subject of interest due to their confirmed biological and pharmacological activities . The synthesis process often involves the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as HRMS and NMR . The structure is characterized by a five-member ring with two nitrogen atoms at different positions .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the broader field of difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, density, and boiling point can be determined .Mechanism of Action
While the specific mechanism of action for 3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid is not mentioned in the search results, pyrazoline derivatives are known for their diverse pharmacological effects. They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
The future directions for research on 3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid and similar compounds could involve the development of new synthesis strategies, further exploration of their pharmacological activities, and investigation of their potential applications in various fields .
Properties
IUPAC Name |
3-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-4(8(14)15)3-13-6(7(10)11)5(9)2-12-13/h2,4,7H,3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPCUXZMTUEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=C(C=N1)Cl)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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